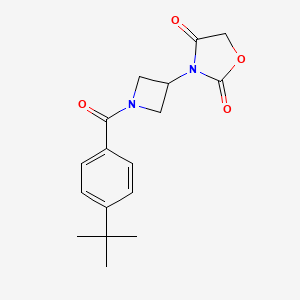

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEUIKSSMCUKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione , often referred to as a derivative of oxazolidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C_{15}H_{19}N_{2}O_{3}

- CAS Number : 908334-10-1

This compound features an oxazolidine core with a tert-butyl group and a benzoyl substituent, which may influence its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Activity Data

The following table summarizes key findings related to the biological activity of This compound and its analogs:

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Cancer Treatment :

A study evaluated the anticancer effects of structurally similar oxazolidine derivatives against various cancer cell lines, demonstrating significant cytotoxicity and lower IC50 values compared to standard chemotherapeutics like doxorubicin . -

Infection Control :

Research on antimicrobial properties revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics . -

Metabolic Disorders :

Some oxazolidine derivatives have shown efficacy in modulating glucose metabolism in diabetic models, indicating potential use in treating metabolic disorders like type 2 diabetes .

Scientific Research Applications

The compound 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a member of the oxazolidinone family, which has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, asymmetric synthesis, and as a potential therapeutic agent, supported by case studies and relevant data.

Antimicrobial Activity

Oxazolidinones have been extensively researched for their antimicrobial properties. The compound may exhibit similar activities due to the presence of the oxazolidine ring, which is known to inhibit bacterial protein synthesis. Studies have shown that derivatives of oxazolidinones can be effective against resistant strains of bacteria, making them valuable in the development of new antibiotics.

Anticancer Properties

Research indicates that compounds within this class can interfere with cancer cell proliferation. For instance, the structural features of oxazolidinones allow them to interact with specific enzymes involved in cancer metabolism. Case studies have demonstrated that modifications to the oxazolidinone structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound might be explored further for its anticancer potential.

Neuroprotective Effects

Recent studies have suggested that certain oxazolidinones can provide neuroprotective effects by modulating neuroinflammatory pathways. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Asymmetric Synthesis

The compound's structural characteristics make it an excellent candidate for asymmetric synthesis applications. The presence of chiral centers allows it to serve as a chiral auxiliary or catalyst in various reactions.

Case Study: Stereoselective Reactions

Research has highlighted the use of similar oxazolidinone derivatives in stereoselective α-alkylation reactions. These reactions exploit the "self-reproduction of chirality" principle, enabling the generation of enantiopure products with high yields. The tert-butyl group plays a critical role in directing electrophilic attacks to produce desired stereochemical outcomes.

| Application | Description | Case Studies |

|---|---|---|

| Antimicrobial | Inhibits protein synthesis in bacteria. | Studies indicate effectiveness against resistant strains. |

| Anticancer | Interferes with cancer cell proliferation through enzyme interaction. | Modifications enhance cytotoxicity; tested on various cancer cell lines. |

| Neuroprotective | Modulates neuroinflammatory pathways, potentially aiding neurodegenerative disease treatment. | Emerging studies show promise in animal models for neuroprotection. |

| Asymmetric Synthesis | Acts as chiral auxiliary or catalyst for stereoselective reactions. | Demonstrated success in α-alkylation reactions leading to enantiopure products. |

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional features of 3-(1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione with related compounds:

*Calculated molecular weight based on structure.

Key Observations :

- Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione : The replacement of oxygen with sulfur in thiazolidine-2,4-dione (e.g., YPC-21440) increases polarizability and may alter binding kinetics to enzymatic targets .

- Azetidine vs. Piperazine : Azetidine’s smaller ring size (4-membered vs. 6-membered piperazine in YPC-21440) imposes conformational rigidity, which could optimize steric interactions with target proteins .

Physicochemical Properties

- Solubility : The hydrochloride salt () has higher aqueous solubility (>50 mg/mL) due to ionic character, whereas the target compound’s lipophilicity may limit solubility (<1 mg/mL in water) .

- Stability : Oxazolidine-2,4-diones are generally stable under physiological pH, but the benzoyl-azetidine linkage in the target compound may introduce hydrolytic sensitivity compared to simpler derivatives .

Q & A

Q. What are the common synthetic routes for 3-(1-(4-(tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Reaction of a 4-(tert-butyl)benzoyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) to form the acylated azetidine intermediate.

- Step 2 : Cyclization of the intermediate with a carbonyl source (e.g., phosgene or triphosgene) to construct the oxazolidine-2,4-dione ring. Key intermediates include the acylated azetidine and the cyclized oxazolidinone. Reaction conditions (e.g., inert atmosphere, temperature control) and purification via chromatography are critical for yield optimization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the planar structure of the oxazolidine-2,4-dione core and substituent positions.

- X-ray Diffraction : Resolves crystal packing and bond angles, particularly for the azetidine and benzoyl moieties.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These techniques are often complemented by IR spectroscopy to identify carbonyl stretching frequencies (~1750–1850 cm) .

Q. What are the primary biological targets associated with this compound, and what assays are used to evaluate its activity?

- Targets : Orexin receptors (OX1/OX2), peroxisome proliferator-activated receptors (PPAR-γ), and bacterial ribosomes (50S subunit).

- Assays :

- Receptor Binding: Radioligand displacement assays using I-orexin A/B.

- Enzyme Inhibition: Human leukocyte elastase (HLE) inhibition assays with chromogenic substrates.

- Antibacterial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens .

Advanced Research Questions

Q. How does the substitution pattern on the azetidine ring influence the compound’s inhibitory activity against enzymes like HLE?

Substituents with electron-withdrawing groups (e.g., 4-(tert-butyl)benzoyl) enhance HLE inhibition by stabilizing the tetrahedral intermediate during enzyme-substrate interaction. Comparative studies show that bulky substituents (e.g., tert-butyl) improve binding affinity due to hydrophobic interactions with the enzyme’s S2 pocket. In contrast, electron-donating groups reduce activity by destabilizing the transition state .

Q. What strategies can resolve contradictions in biological activity data across studies involving oxazolidine-2,4-dione derivatives?

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzoyl vs. sulfonyl groups) to isolate contributions to activity.

- Crystallographic Studies : Use SHELX-refined X-ray structures to correlate binding modes with potency discrepancies.

- Meta-Analysis : Pool data from high-throughput screening (HTS) campaigns to identify outliers caused by assay variability (e.g., buffer pH, ionic strength) .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of derivatives to target receptors?

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses of derivatives to orexin receptors. Validate with experimental IC values.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., tert-butyl vs. trifluoromethoxy).

- MD Simulations : Assess dynamic interactions (e.g., hydrogen bonding with PPAR-γ’s Tyr473) over nanosecond timescales. Cross-validation with SPR (surface plasmon resonance) data improves predictive accuracy .

Q. What experimental design considerations are critical for optimizing the metabolic stability of this compound?

- In Vitro Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation).

- Isotope Labeling : Use C-labeled analogs to track metabolite formation via LC-MS.

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to shield reactive sites while maintaining target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.